2-Methylcyclopentanecarboxylic acid
Overview
Description
2-Methylcyclopentanecarboxylic acid is a chemical compound with the CAS Number: 5454-78-4 . It has a molecular weight of 128.17 and its IUPAC name is 2-methylcyclopentanecarboxylic acid . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Methylcyclopentanecarboxylic acid is represented by the InChI code: 1S/C7H12O2/c1-5-3-2-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) . This indicates that the molecule consists of a cyclopentane ring with a carboxylic acid (-COOH) and a methyl group (-CH3) attached .Physical And Chemical Properties Analysis
2-Methylcyclopentanecarboxylic acid is a liquid at room temperature . It has a boiling point of 183-185°C at 16 mmHg .Scientific Research Applications
Medicine
2-Methylcyclopentanecarboxylic acid: is explored in the medical field for its potential use as an intermediate in the synthesis of pharmaceuticals. It could play a role in the development of new therapeutic agents due to its structural properties .
Agriculture
In agriculture, organic acids, including 2-Methylcyclopentanecarboxylic acid , are studied for their ability to influence soil fertility and plant health. They may contribute to the sustainable management of soil ecosystems and environmental sustainability .
Materials Science
Researchers in materials science investigate 2-Methylcyclopentanecarboxylic acid for its properties that could be beneficial in creating new materials. Its molecular structure may be useful in developing polymers or other advanced materials with specific characteristics .
Environmental Science
2-Methylcyclopentanecarboxylic acid: may have applications in environmental science, particularly in the synthesis of metal nanoparticles through microbial processes. These nanoparticles have potential uses in environmental remediation and sustainable agriculture .
Food Industry
The food industry could utilize 2-Methylcyclopentanecarboxylic acid as part of the broader category of organic acids. These acids serve as antimicrobial agents, preserving food safety and extending shelf life .
Cosmetics
In the cosmetics industry, 2-Methylcyclopentanecarboxylic acid might be used in the formulation of skincare products. Its properties could help in developing products that maintain skin health and protect against environmental damage .
Energy Production
While not directly used in energy production, 2-Methylcyclopentanecarboxylic acid could be involved in research related to energy-efficient synthesis processes. Finding sustainable methods to synthesize such compounds is crucial for reducing the environmental impact of chemical production .
Chemical Synthesis
2-Methylcyclopentanecarboxylic acid: is significant in chemical synthesis as an intermediate. It can be used to create a variety of complex molecules, showcasing its versatility in synthetic chemistry applications .
Safety and Hazards
The safety information for 2-Methylcyclopentanecarboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-methylcyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-2-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUMDNFZGQAOJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50281842 | |
Record name | 2-methylcyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclopentanecarboxylic acid | |
CAS RN |
5454-78-4 | |
Record name | 5454-78-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methylcyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylcyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Methylcyclopentanecarboxylic acid and its analog, 1-aminocyclobutanecarboxylic acid (ACBC), potentially useful for tumor imaging?
A1: Both 2-Methylcyclopentanecarboxylic acid (specifically, its 1-amino derivative) and ACBC are alicyclic alpha-amino acids that have demonstrated selective uptake in tumor tissue. Research comparing the tissue distribution of various alicyclic alpha-amino acids in rats with liver tumors showed that both 2-Methylcyclopentanecarboxylic acid and ACBC exhibited significantly higher tumor-to-nontumor concentration ratios compared to other tested amino acids []. This selective accumulation in tumor tissue makes these compounds promising candidates for tumor imaging when labeled with appropriate radioisotopes like Carbon-11.
Q2: How does the structure of alicyclic alpha-amino acids influence their tumor specificity?
A2: While the exact mechanism of tumor specificity for these compounds is still under investigation, research suggests that structural variations within the alicyclic ring significantly impact tumor uptake []. The study observed that the presence and position of methyl substituents on the cyclopentane ring can alter the tumor-to-nontumor concentration ratios. This highlights the importance of structure-activity relationship studies in optimizing these compounds for improved tumor imaging capabilities.
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